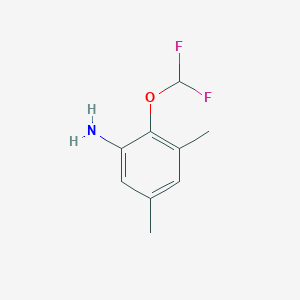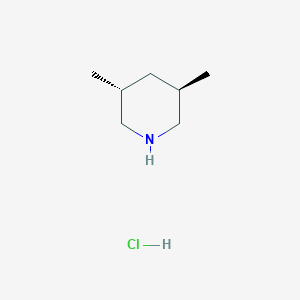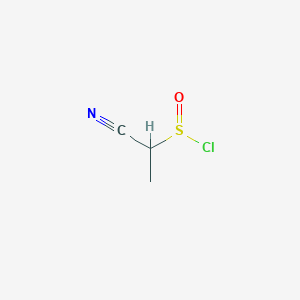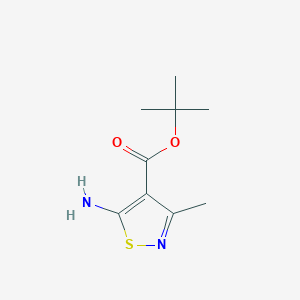
5-(Chloromethyl)-2-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fifth carbon of a heptane chain, with a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylheptane typically involves the chlorination of 2-methylheptane. This can be achieved through a free radical halogenation process, where 2-methylheptane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows:
Initiation: The chlorine molecule dissociates into two chlorine radicals under UV light.
Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylheptane, forming a 2-methylheptane radical.
Substitution: The 2-methylheptane radical reacts with another chlorine molecule, resulting in the formation of this compound and another chlorine radical.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of 5-(Hydroxymethyl)-2-methylheptane.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,5-dimethylheptane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: 5-(Hydroxymethyl)-2-methylheptane
Oxidation: 5-(Carboxymethyl)-2-methylheptane
Reduction: 2,5-Dimethylheptane
Scientific Research Applications
5-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a chloromethyl group for biological activity.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylheptane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-methylhexane
- 5-(Chloromethyl)-2-methylpentane
- 5-(Chloromethyl)-2-methylbutane
Uniqueness
5-(Chloromethyl)-2-methylheptane is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the fifth carbon and the methyl group at the second carbon allows for unique chemical transformations and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


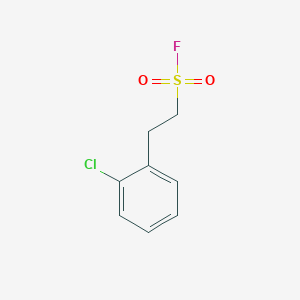
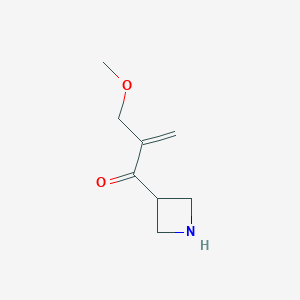
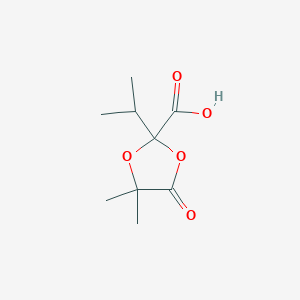
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
